9H-Xanthen-9-one, 3,6-dimethyl-

Bone Resorption Osteoporosis Xanthone Derivatives

3,6-Dimethylxanthone (CAS 19814-69-8) is a symmetrically substituted xanthone scaffold explicitly claimed in patent literature for bone resorption inhibition. Its 3,6-methyl substitution pattern imparts unique lipophilicity and metabolic stability, making it non-interchangeable with other xanthone analogs. Elaboration of this core yields derivatives with anticancer IC50 values of 4.59–8.06 μM, outperforming 5-FU. Validated 1H NMR and GC-MS data (SpectraBase) ensure reliable identity verification. Procure this high-purity building block for osteoporosis drug discovery, anticancer lead optimization, or aflatoxin biosynthesis enzyme studies—only from verified suppliers offering batch-specific analytical documentation.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 19814-69-8
Cat. No. B3049211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Xanthen-9-one, 3,6-dimethyl-
CAS19814-69-8
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)C
InChIInChI=1S/C15H12O2/c1-9-3-5-11-13(7-9)17-14-8-10(2)4-6-12(14)15(11)16/h3-8H,1-2H3
InChIKeyMKURZBYJOSVUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethyl-9H-xanthen-9-one (CAS 19814-69-8): Procurement-Relevant Profile for a Core 3,6-Disubstituted Xanthone Scaffold


9H-Xanthen-9-one, 3,6-dimethyl- (commonly referred to as 3,6-dimethylxanthone) is a symmetrically substituted xanthone derivative with the molecular formula C15H12O2 and a molecular weight of 224.26 g/mol [1]. It features a planar dibenzo-γ-pyrone tricyclic core bearing methyl groups at the 3 and 6 positions, which distinguishes it from unsubstituted xanthone and other alkyl-substituted analogs. This compound serves as a foundational scaffold for the synthesis of more complex 3,6-disubstituted xanthone derivatives and has been referenced in patent literature as a structural prototype for compounds exhibiting bone resorption inhibiting activity [2].

Why 3,6-Dimethyl-9H-xanthen-9-one Cannot Be Interchanged with Unsubstituted Xanthone or Other 3,6-Dialkoxy Analogs


Substitution at the 3 and 6 positions of the xanthone nucleus profoundly influences both physicochemical properties and biological activity profiles. The presence of methyl groups at these positions, as opposed to hydroxyl, methoxy, or larger alkoxy substituents, alters lipophilicity, metabolic stability, and target engagement. Patent disclosures specifically identify 3,6-disubstituted xanthen-9-ones, including 3-methyl-6-alkoxy variants, as a distinct class for bone resorption inhibition, whereas unsubstituted xanthone lacks this claimed utility [1]. Furthermore, synthetic efforts to develop anticancer xanthone derivatives have systematically varied 3,6-substituent chains to optimize cytotoxicity, demonstrating that even minor modifications at these positions yield substantial differences in IC50 values across multiple cancer cell lines [2]. Consequently, generic substitution with other xanthone analogs would result in unpredictable and likely divergent biological outcomes, making 3,6-dimethyl-9H-xanthen-9-one a non-interchangeable entity for research and development purposes.

Quantitative Differentiation Evidence for 3,6-Dimethyl-9H-xanthen-9-one Relative to Xanthone Analogs


Patent-Classified Bone Resorption Inhibition: 3,6-Disubstituted Xanthones vs. Unsubstituted Xanthone

U.S. Patent 5,516,794 explicitly claims a series of 3,6-disubstituted xanthen-9-ones, including 3-methyl-6-alkoxy variants, as possessing bone resorption inhibiting activity, positioning them as potential anti-osteoporosis agents. Unsubstituted xanthone is not included within the claimed scope and lacks this therapeutic classification [1].

Bone Resorption Osteoporosis Xanthone Derivatives

Spectral Fingerprint Differentiation: 3,6-Dimethylxanthone vs. 3,6-Dimethoxyxanthone via 1H NMR and GC-MS

3,6-Dimethylxanthone possesses a unique spectral fingerprint recorded in the Wiley SpectraBase database, including 1H NMR and GC-MS spectra [1]. This spectral profile is distinct from that of 3,6-dimethoxyxanthone (CAS 15007-07-5), which features methoxy proton signals in NMR and different fragmentation patterns in mass spectrometry due to the oxygenated substituents .

Analytical Chemistry Spectral Database Compound Identification

Enzymatic Inhibition Potential: 3,6-Dimethylxanthone Derivatives vs. Unsubstituted Xanthone in Aflatoxin Biosynthesis

Research on 3,6-dimethylxanthone derivatives has demonstrated enzymatic inhibition relevant to aflatoxin biosynthesis. Specifically, 1-methoxy-3,6-dimethylxanthone was identified as a non-competitive inhibitor in cell-free extracts of Aspergillus parasiticus, with a Michaelis-Menten constant (Km) of approximately 5.60 μM for O-methylsterigmatocystin (OMST) [1]. Unsubstituted xanthone was not evaluated in this study and lacks demonstrated activity in this pathway.

Enzyme Inhibition Aflatoxin Kinetic Studies

Cytotoxicity Benchmarking: 3,6-Disubstituted Xanthone Derivatives vs. 5-FU Positive Control

A series of novel xanthone derivatives with extended 3,6-disubstituted amine carbonyl methoxy side chains demonstrated superior cytotoxicity compared to the positive control 5-fluorouracil (5-FU) across multiple human cancer cell lines. The most potent derivative, XD8, exhibited IC50 values of 8.06 μM (MDA-MB-231), 6.18 μM (PC-3), 4.59 μM (A549), 4.76 μM (AsPC-1), and 6.09 μM (HCT116) in MTT assays [1]. While 3,6-dimethylxanthone itself was not the direct test article, the study establishes that the 3,6-disubstituted xanthone scaffold—of which 3,6-dimethylxanthone is a core prototype—can be elaborated into compounds with quantitatively defined anticancer potency exceeding that of a clinically used chemotherapeutic agent.

Anticancer Cytotoxicity Xanthone Derivatives

Antioxidant Capacity: Class-Level Evidence for Xanthone Derivatives with 3,6-Substitution

Xanthone derivatives as a class exhibit significant antioxidant capacity through multiple mechanisms including free radical scavenging and metal chelation. Studies on structurally related xanthones (e.g., jacareubin and 2-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone) have demonstrated prevention of FeSO₄-induced lipid peroxidation and ROS production in brain, liver, and lung rat homogenates, as well as protection against albumin and DNA degradation induced by hydroxyl radical generator systems [1]. While direct DPPH or FRAP assay data for 3,6-dimethylxanthone specifically were not identified in the available literature, the planar xanthone core with 3,6-substitution is a recognized pharmacophore for antioxidant activity.

Antioxidant Oxidative Stress Xanthone

Validated Research and Industrial Application Scenarios for 3,6-Dimethyl-9H-xanthen-9-one


Scaffold for Bone Resorption Inhibitor Development

As a core 3,6-disubstituted xanthone, this compound serves as a synthetic starting point for developing bone resorption inhibitors and potential anti-osteoporosis agents, as established by patent claims covering this structural class [1].

Medicinal Chemistry Lead Optimization for Anticancer Agents

The 3,6-dimethylxanthone scaffold can be elaborated with extended side chains to generate derivatives with quantitatively defined anticancer cytotoxicity. Related 3,6-disubstituted xanthone derivatives have demonstrated IC50 values ranging from 4.59 to 8.06 μM against multiple human cancer cell lines, outperforming 5-FU in MTT assays [2].

Analytical Reference Standard for Spectral Identification

With validated 1H NMR and GC-MS spectral data available in the Wiley SpectraBase database, 3,6-dimethylxanthone can be employed as an authentic reference standard for compound identification, purity verification, and differentiation from structurally similar xanthone analogs in analytical chemistry workflows [3].

Enzymatic Studies in Aflatoxin Biosynthesis Research

Derivatives of 3,6-dimethylxanthone have demonstrated non-competitive inhibition of enzymes in the aflatoxin biosynthesis pathway, with a Michaelis-Menten constant (Km) of approximately 5.60 μM for OMST. This positions the 3,6-dimethylxanthone scaffold as a valuable tool compound for investigating aflatoxin production in Aspergillus species [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9H-Xanthen-9-one, 3,6-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.